molecular formula C21H16ClFN4O B2401307 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 305862-70-8

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2401307
CAS No.: 305862-70-8
M. Wt: 394.83
InChI Key: FWGOLAVNZLXTRI-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by a 2-chloro-6-fluorophenyl group at the 4-position and a 4-methylphenyl (p-tolyl) substituent at the 1-position. This scaffold is part of a privileged class of heterocycles with demonstrated pharmacological relevance, including anticancer, antihypertensive, and enzyme inhibitory activities . Its structural complexity arises from the fusion of pyran and pyrazole rings, with substituents influencing electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O/c1-11-6-8-13(9-7-11)27-21-17(12(2)26-27)18(14(10-24)20(25)28-21)19-15(22)4-3-5-16(19)23/h3-9,18H,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGOLAVNZLXTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The target compound can be synthesized through a combination of nucleophilic substitutions and cycloaddition reactions, leading to the formation of the dihydropyrano framework with the desired substitutions.

  • PPARγ Partial Agonism : Research indicates that compounds within the dihydropyrano[2,3-c]pyrazole class exhibit activity as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ). For instance, one study found a related compound to have an IC50 value of 0.03 mM in inhibiting PPARγ activity, suggesting potential for managing type II diabetes through modulation of adipocyte differentiation and insulin sensitivity .
  • Anticancer Properties : Dihydropyrano[2,3-c]pyrazoles have also demonstrated anticancer activity. A study highlighted their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential use as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to biological targets.
  • Amino Group : The amino group at position 6 is critical for receptor interaction and biological activity.
  • Phenyl Substituents : Variations in the phenyl groups attached to the core structure can significantly alter pharmacological profiles.

Case Studies

  • Diabetes Management : In a study evaluating several dihydropyrano[2,3-c]pyrazoles for their effects on glucose metabolism, one compound exhibited significant improvements in insulin sensitivity in diabetic models . This suggests that modifications to the core structure can yield compounds with enhanced therapeutic profiles.
  • Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity. The most effective compounds were those with specific substitutions on the phenyl rings .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of these compounds:

  • In Vivo Studies : Animal models have demonstrated that selected dihydropyrano[2,3-c]pyrazoles can reduce tumor size significantly while exhibiting minimal toxicity .
  • Binding Affinity Studies : Competitive binding assays have revealed that some derivatives act as high-affinity ligands for PPARγ receptors .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is C21H16ClFN4OC_{21}H_{16}ClFN_4O with a molecular weight of approximately 394.83 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of dihydropyrano[2,3-c]pyrazoles can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against K562 and MCF-7 cancer cell lines by inducing apoptosis and inhibiting cell growth .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory pathways. In particular, it has been noted for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), a target in the treatment of inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Inhibition Studies : A study focused on the inhibition of p38 MAPK demonstrated that modifications to the dihydropyrano structure could significantly enhance inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Antitumor Activity : In vitro studies on cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects, leading to further investigations into their mechanisms of action and potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in K562 cells
Enzyme inhibitionInhibits p38 MAPK
CytotoxicityReduces viability in MCF-7 cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical profiles of pyrano[2,3-c]pyrazole derivatives are heavily influenced by substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name 4-Substituent 1-Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Chloro-6-fluorophenyl 4-Methylphenyl C₂₁H₁₅ClFN₄O 393.82 N/A (Hypothetical)
6-Amino-4-(4-fluorophenyl)-3-methyl derivative 4-Fluorophenyl Methyl C₁₄H₁₁FN₄O 270.26
6-Amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-p-tolyl derivative 2,4-Dimethoxyphenyl 4-Methylphenyl C₂₃H₂₂N₄O₃ 402.45
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-methyl derivative 3,4,5-Trimethoxyphenyl H C₁₇H₁₈N₄O₄ 342.35
6-Amino-4-(2-nitrophenyl)-3-methyl derivative (Antihypertensive) 2-Nitrophenyl Phenyl C₁₅H₁₂N₄O₃ 296.28
6-Amino-4-(2,6-dichlorophenyl)-3-ethyl derivative 2,6-Dichlorophenyl H C₁₅H₁₂Cl₂N₄O 347.18

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 2-chloro-6-fluorophenyl group combines halogen atoms (electron-withdrawing), likely enhancing lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl in ), which may improve solubility but reduce membrane permeability.

Pharmacological Activities

Target Compound Hypotheses :

  • The 2-chloro-6-fluorophenyl group may enhance interactions with hydrophobic enzyme pockets (e.g., kinase targets) compared to purely fluorinated or methoxylated analogs.
  • The 4-methylphenyl group could improve metabolic stability over phenyl or H-substituted derivatives .

Crystallographic and Structural Insights

  • Dihedral Angles: In 3,4,5-trimethoxyphenyl analogs, the pyrano and pyrazole rings are nearly coplanar (dihedral angle: 4.69°), while the aryl ring is orthogonal (87.05°), influencing π-π stacking and crystal packing .
  • Hydrogen Bonding : N–H···N interactions form 2D networks, critical for solid-state stability. Halogen substituents (Cl, F) may introduce additional halogen bonding motifs .

Q & A

Q. What synthetic methodologies are most efficient for preparing this pyranopyrazole derivative?

The compound is typically synthesized via multicomponent reactions (MCRs) . Key approaches include:

  • Ionic liquid-catalyzed synthesis : Using [Et₃NH][HSO₄] as a catalyst, which enables high yields (90–98%) under mild conditions (60–80°C, 1–3 hours) .
  • Aqueous medium synthesis : Water serves as a green solvent, reducing environmental impact. For example, reactions combining aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water at 55–60°C yield products in 78–96% efficiency .
  • Microwave-assisted synthesis : While not explicitly detailed in the evidence, similar pyranopyrazole derivatives are synthesized using microwave irradiation to reduce reaction times .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

Critical spectral markers include:

  • IR spectroscopy :
    • NH₂ stretches at 3400–3425 cm⁻¹ and CN stretches at 2200–2201 cm⁻¹ .
  • ¹H NMR :
    • Aromatic protons (Ar-H) in the range δ 7.0–8.5 ppm , CH₃ groups at δ 1.78–1.91 ppm , and NH₂ protons as broad singlets near δ 6.0–6.7 ppm .
  • ¹³C NMR :
    • Carbonitrile (CN) at δ 116–121 ppm , pyran oxygenated carbons at δ 154–163 ppm , and aromatic carbons at δ 120–141 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 342.0540 for perfluorophenyl derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence pharmacological activity?

  • Electron-withdrawing groups (e.g., 2-chloro-6-fluoro in the target compound) enhance calcium channel blockade activity compared to electron-donating groups (e.g., methoxy). For example, a nitrophenyl analog showed vasorelaxant effects comparable to nifedipine (IC₅₀ = 0.89 µM vs. 0.62 µM for nifedipine) .
  • Ortho-substituents (e.g., 2-fluorophenyl) may sterically hinder receptor binding, reducing potency compared to para-substituted analogs .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Comparative SAR studies : Test derivatives with systematic substituent variations (e.g., 4-bromo vs. 4-methoxy phenyl) under standardized assays (e.g., isolated aortic ring tests) .
  • Computational docking : Model interactions with calcium channels (e.g., L-type channels) to identify key binding residues affected by substituent electronic properties .

Q. How can green chemistry principles optimize synthesis?

  • Solvent selection : Use water or ethanol instead of volatile organic solvents to improve atom economy (e.g., aqueous reactions achieve 78–96% yields) .
  • Catalyst recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused for 3–5 cycles without significant yield loss .

Q. What advanced techniques validate crystallographic conformation?

  • Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles (e.g., pyran ring puckering and dihydropyrazole planarity). For example, a related phenyl analog showed a chair conformation for the pyran ring and π-stacking interactions between aromatic groups .

Q. How to address discrepancies in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in ortho-substituted phenyl rings) .
  • Isotopic labeling : Use ¹⁵N-labeled NH₂ groups to track hydrogen bonding in solid-state NMR .

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